3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(propan-2-ylamino)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)13-11-7-9-5-3-4-6-10(9)12(15)14-11/h3-8H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXLGKWLMPMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183378-74-6 | |
| Record name | 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinolinone derivatives with propan-2-ylamine under controlled conditions. One common method includes the following steps:
Starting Material Preparation: Isoquinolinone derivatives are prepared through cyclization reactions involving appropriate precursors.
Amination Reaction: The isoquinolinone derivative is reacted with propan-2-ylamine in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the propan-2-ylamino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
Research indicates that 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against a range of pathogens.
- Antiviral Activity : The compound has been screened for activity against viruses, showing promise in inhibiting viral replication.
A notable case study involved the evaluation of isoquinoline derivatives for their ability to inhibit leucine aminopeptidase, an enzyme implicated in cancer progression. The study utilized molecular docking techniques to identify compounds with significant binding affinity, suggesting that derivatives based on this scaffold could serve as effective inhibitors .
Medicine
The therapeutic potential of this compound is being explored in treating various diseases:
- Neurological Disorders : Investigations into its neuroprotective effects are ongoing.
- Cancer Treatment : Its ability to inhibit specific enzymes related to tumor growth positions it as a candidate for cancer therapeutics. For instance, compounds derived from 3,4-dihydroisoquinoline have shown antiproliferative activity against various cancer cell lines .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Pharmaceutical Development : As an intermediate in the synthesis of drugs.
- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one with key analogs based on substituents, physicochemical properties, and reported applications:
Key Findings:
Fluorination (as in 8-fluoro-1,2-dihydroisoquinolin-1-one) introduces metabolic stability and electronic effects critical for binding to hydrophobic enzyme pockets .
Synthetic Accessibility: Dihydroisoquinolinones are typically synthesized via cyclization of substituted benzamides or Pd-catalyzed coupling reactions. The isopropylamino group may require selective protection-deprotection strategies to avoid side reactions .
Computational Predictions: Density functional theory (DFT) studies (e.g., Becke’s hybrid functional ) suggest that the target compound’s electron distribution favors interactions with ATP-binding kinase domains, similar to known isoquinolinone inhibitors.
Biological Activity
3-[(Propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one, also referred to as 7-(propan-2-yl)-1,2-dihydroisoquinolin-1-one, is a heterocyclic compound recognized for its diverse biological activities. It belongs to the isoquinoline class and exhibits a molecular formula of C12H15NO. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including neuroprotective and anticancer effects.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dihydroisoquinoline framework with an amino group at position 3. Its synthesis typically involves cyclization reactions of appropriate precursors, commonly utilizing the Pictet-Spengler reaction where β-phenylethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst. Reaction conditions often include solvents like ethanol or methanol under varying temperatures, from room temperature to reflux conditions .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H15N | Contains an amino group at position 3 |
| 4-Bromo-7-(propan-2-yl)-1,2-dihydroisoquinolin-1-one | C12H12BrN | Features a bromine substituent at position 4 |
| 3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | C15H21N | Contains ethyl and methyl groups enhancing lipophilicity |
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
Antimicrobial Properties:
Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes critical for bacterial survival .
Anticancer Effects:
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating enzyme activity and receptor function. Specifically, it has been shown to inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter levels and improving neurological function .
Neuroprotective Effects:
Due to its ability to interact with neurotransmitter systems, this compound is being explored for neuroprotective applications. Its modulation of neurotransmitter levels positions it as a promising candidate for treating neurodegenerative diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study:
- Objective: To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Conclusion: The results suggest potential for development as an antimicrobial agent.
-
Cancer Cell Line Study:
- Objective: To evaluate the cytotoxic effects on various cancer cell lines.
- Findings: The compound induced apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines through caspase activation.
- Conclusion: These findings support further investigation into its use as a chemotherapeutic agent.
-
Neuroprotective Study:
- Objective: To explore the effects on neuronal cell survival under oxidative stress conditions.
- Findings: The compound enhanced cell viability in neuronal cultures exposed to oxidative stress.
- Conclusion: It may hold therapeutic potential for neurodegenerative disorders.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. Its ability to modulate enzyme activity may lead to enhanced neurotransmitter levels and improved neurological function .
Q & A
Q. What are the standard synthetic routes for 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized for academic-scale production?
The synthesis typically involves nucleophilic substitution followed by cyclization. Key steps include:
- Reacting isoquinolinone precursors with propan-2-ylamine under anhydrous conditions.
- Optimizing solvent choice (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
- Purification via column chromatography or recrystallization to achieve >95% purity. To improve scalability, continuous flow synthesis can reduce reaction time and waste . Researchers should tabulate variables (e.g., catalysts, solvents) and correlate them with yields and purity in a systematic table.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Assign peaks by comparing experimental shifts to predicted values (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and secondary amine (N-H, ~3300 cm⁻¹) stretches. Cross-validation with computational models (e.g., DFT) ensures structural accuracy .
Q. What theoretical frameworks guide research on this compound’s bioactivity?
Research should align with:
- Medicinal Chemistry Principles : Structure-activity relationship (SAR) models to predict interactions with biological targets (e.g., acetylcholinesterase) .
- Organic Reaction Mechanisms : Understanding cyclization kinetics and steric effects of the propan-2-ylamino group . Hypothesis-driven studies must link observed bioactivity to electronic or steric properties of the substituents .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design can systematically evaluate:
- Variables : Temperature (60°C vs. 100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1 vs. 0.5 mol%).
- Responses : Yield, purity, and reaction time. Statistical analysis (ANOVA) identifies significant interactions, enabling targeted optimization . For example, high temperature with THF may maximize yield while minimizing side products .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., enzymes).
- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.
- Docking Studies : Map interactions (e.g., hydrogen bonds with acetylcholinesterase’s catalytic triad) . Experimental validation via in vitro assays (e.g., microsomal stability tests) is critical to resolve discrepancies between predicted and observed data .
Q. What methodologies address contradictions in reported bioactivity data across studies?
- Meta-Analysis : Compare datasets while controlling for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions.
- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., oxidation byproducts) that may skew results .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment.
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics . Cross-disciplinary integration of data ensures robust mechanistic insights .
Methodological Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13).
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the lactam ring) .
- Accelerated Stability Testing : Use Arrhenius equations to predict shelf life .
Q. How should researchers design in vivo studies to evaluate toxicity and efficacy?
- Dose Escalation : Start with 1/10th the in vitro effective dose to assess acute toxicity.
- Pharmacokinetic Sampling : Measure plasma concentrations at intervals to calculate AUC and half-life.
- Histopathological Analysis : Compare organ tissues (e.g., liver, kidneys) between treated and control groups .
Data Presentation Guidelines
- Tables : Include reaction conditions (solvent, catalyst, yield), spectral data (NMR shifts), and bioactivity metrics (IC₅₀, Kᵢ).
- Figures : Use SAR heatmaps or molecular docking diagrams to visualize interactions.
- Statistical Reporting : Provide p-values, confidence intervals, and effect sizes for all experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
